molecular formula C11H14 B085501 5-Phenyl-1-pentene CAS No. 1075-74-7

5-Phenyl-1-pentene

Cat. No. B085501
CAS RN: 1075-74-7
M. Wt: 146.23 g/mol
InChI Key: RURREWSZSUQSNB-UHFFFAOYSA-N
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Description

5-Phenyl-1-pentene is an organic compound with the molecular formula C11H14 . It is a type of aliphatic alcohol .


Molecular Structure Analysis

The molecular structure of 5-Phenyl-1-pentene consists of 11 carbon atoms and 14 hydrogen atoms . The compound has a molar mass of 146.229 Da .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Phenyl-1-pentene are not detailed in the sources, it’s known that alkenes like this can undergo a wide range of reactions, including oxidation, reduction, and hydrolysis .


Physical And Chemical Properties Analysis

5-Phenyl-1-pentene has a density of 0.9±0.1 g/cm³, a boiling point of 203.7±10.0 °C at 760 mmHg, and a flash point of 69.5±7.6 °C . It also has a molar refractivity of 49.4±0.3 cm³ .

Scientific Research Applications

  • Intramolecular Energy Transfer : 5-Phenyl-1-pentene has been studied for its intramolecular energy transfer, especially focusing on the cis–trans isomerization. This research provides insights into the mechanisms of energy transfer within molecules, which is crucial for understanding chemical reactions and designing new materials and drugs (Nakagawa & Sigal, 1970).

  • Conformational Spectroscopy and Photophysics : The conformational isomers of 5-Phenyl-1-pentene have been identified and studied using various spectroscopic methods. This research is valuable for understanding the photophysics of molecules, which has implications in fields like materials science and photovoltaics (Pillsbury & Zwier, 2009).

  • Monomer-Isomerization Polymerization : 5-Phenyl-1-pentene undergoes monomer-isomerization polymerization with specific catalysts, producing polymers with exclusive units. Understanding this process is crucial for developing new polymeric materials with tailored properties (Endo, Tsujikawa, & Otsu, 1986).

  • Photocatalytic Behavior : The photocatalytic activity of polymer-anchored iron carbonyl species, including those related to 5-Phenyl-1-pentene, has been compared to homogeneous solutions. This research is significant for the development of more efficient photocatalysts, which are essential for environmental remediation and sustainable chemistry (Sanner, Austin, Wrighton, Honnick, & Pittman, 1979).

  • Conformational Isomerization : The energy thresholds for conformational isomerization between different conformers of 5-Phenyl-1-pentene have been experimentally determined, which is vital for understanding the stability and reactivity of organic molecules (Pillsbury & Zwier, 2009).

Safety And Hazards

5-Phenyl-1-pentene is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a combustible liquid and can cause eye irritation . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

pent-4-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14/c1-2-3-5-8-11-9-6-4-7-10-11/h2,4,6-7,9-10H,1,3,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURREWSZSUQSNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00333744
Record name 5-Phenyl-1-pentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenyl-1-pentene

CAS RN

1075-74-7
Record name 5-Phenyl-1-pentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of phenethyl magnesium bromide (prepared from 25 g, 0.135 mol of phenethyl bromide and excess magnesium turnings) in anhydrous tetrahydrofuran (50 ml) was added to a stirred solution of allyl bromide (16.34 g, 0.135 mol) in anhydrous tetrahydrofuran (150 ml) at room temperature and under an atmosphere of dry nitrogen. The mixture was stirred at room temperature for 3 hours and the solvent was then evaporated off under reduced pressure and the residue was dissolved in ethyl acetate. The solution was washed with a saturated aqueous solution of ammonium chloride and the solvent was evaporated off under reduced pressure to give an oil which was distilled to give 5-phenylpent-1-ene as a colourless oil (b.p. 40° C., 0.5 mm, Hg).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
16.34 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
136
Citations
CDD Ho, H Morrison - Journal of the American Chemical Society, 2005 - ACS Publications
… Our interest in examining the photochemistry of 5-phenyl-1-pentene (1) in the gas phase stemmed from the fact that the alkene group in 1 is capable of intercepting the aryl singlet …
Number of citations: 4 pubs.acs.org
NR Pillsbury, TS Zwier - The Journal of Physical Chemistry A, 2009 - ACS Publications
… The present paper describes such studies, focusing attention on 5-phenyl-1-pentene (5PPene). This specific choice is dictated in part by the intriguing photophysics and photochemistry …
Number of citations: 2 pubs.acs.org
NR Pillsbury, TS Zwier - The Journal of Physical Chemistry A, 2009 - ACS Publications
… of the conformational preferences of 5-phenyl-1-pentene to its isomerization. Experimental … First, one of the motivations for the study of the spectroscopy of 5-phenyl-1-pentene (1) was …
Number of citations: 6 pubs.acs.org
NC Sih, H Pines - The Journal of Organic Chemistry, 1965 - ACS Publications
… ) was used for the reaction with 5-phenyl-1pentene (Table I). … 5-phenyl-1 -pentene is noticeably different. Sodium causes … 4-Phenyl-l-butene and 5-phenyl-1 -pentene did not cyclize to …
Number of citations: 8 pubs.acs.org
NR Pillsbury, TS Zwier - 2008 - kb.osu.edu
… 5-phenyl-1-pentene was previously studied by resonant two-photon ionization (R2PI) and UV-UV hole burning (UVHB) spectroscopies. These spectra revealed that five conformations …
Number of citations: 3 kb.osu.edu
NR Pillsbury, TM Selby, TS Zwier - 2005 - kb.osu.edu
The electronic spectroscopy of jet-cooled 5-phenyl-1-pentene was studied by resonant two photon ionization (R2PI). This molecule is of interest because intramolecular photochemistry …
Number of citations: 3 kb.osu.edu
K Endo, H Tsujikawa, T Otsu - Journal of Polymer Science Part …, 1986 - Wiley Online Library
… ) was found to undergo monomer-isomerization polymerization with TiCl,-R,AI (R = C2H5 or iC,Hg, AI/Ti>2) catalysts to give a polymer consisting of exclusively 5-phenyl-1-pentene (…
Number of citations: 9 onlinelibrary.wiley.com
C Carlini, F Ciardelli, D Pini - Die Makromolekulare Chemie …, 1973 - Wiley Online Library
… In spite of the absence of crystallinity - it is of interest to remind that poly(5phenyl- 1-pentene) 6, shows crystallinity only after laborious thermic treatment it seems reasonable to assume …
Number of citations: 9 onlinelibrary.wiley.com
WS Trahanovsky, RA Hall - Journal of Organometallic Chemistry, 1975 - Elsevier
… complexes of benzonorbornadiene (syn-isomer), dibenzobicyclo[2.2.2]octa-2,5,7-triene (syn-isomer), 4-phenyl-1-butene, 4-phenyl-1-butene-4,4-d 2 , 5-phenyl-1-pentene, allyl phenyl …
Number of citations: 26 www.sciencedirect.com
S Inoki, T Mukaiyama - Chemistry Letters, 1990 - journal.csj.jp
… of Co (II) complexes on the formation of 2-hydroxymethyltetahydrofuran (4 b) was examined by taking the oxidative cyclization of 5-hydroxy-5-phenyl-1-pentene (1b) as …
Number of citations: 94 www.journal.csj.jp

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